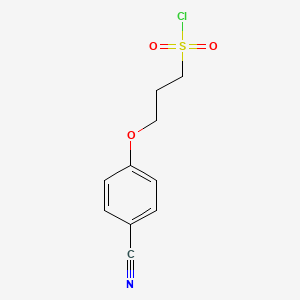
3-(Chloromethyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1,2,4-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chloromethyl group at the third position of the thiadiazole ring makes this compound particularly interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions typically involve solvents like acetonitrile or dimethylformamide and may require heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in the presence of solvents like tetrahydrofuran.
Major Products:
- Substitution reactions yield various functionalized thiadiazole derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dihydrothiadiazoles.
Applications De Recherche Scientifique
Chemistry: 3-(Chloromethyl)-1,2,4-thiadiazole is used as a building block in organic synthesis
Biology: In biological research, derivatives of this compound have been studied for their antimicrobial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents. Research is ongoing to explore their potential in treating diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the production of various commercial products.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, these compounds may inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the pathogen. The exact molecular pathways can vary depending on the specific derivative and its target organism or cell type.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)-1,2,4-thiadiazole: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
3-(Methylthio)-1,2,4-thiadiazole: Contains a methylthio group at the third position.
3-(Aminomethyl)-1,2,4-thiadiazole: Features an aminomethyl group at the third position.
Uniqueness: 3-(Chloromethyl)-1,2,4-thiadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and properties. This makes it particularly useful in substitution reactions and as a precursor for various functionalized derivatives. Its versatility and wide range of applications in different fields highlight its importance in both research and industry.
Propriétés
Numéro CAS |
1609580-25-7 |
|---|---|
Formule moléculaire |
C3H3ClN2S |
Poids moléculaire |
134.59 g/mol |
Nom IUPAC |
3-(chloromethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-5-2-7-6-3/h2H,1H2 |
Clé InChI |
MRGSVVWIVHGACT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


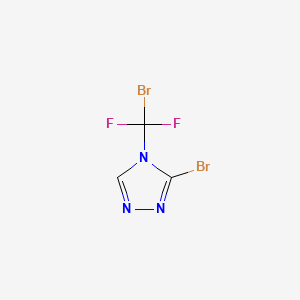
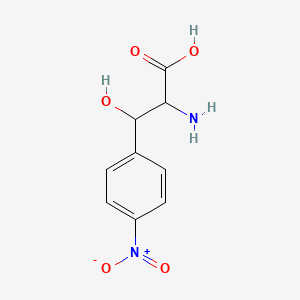

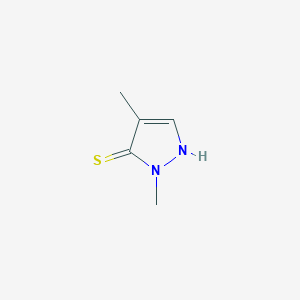
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

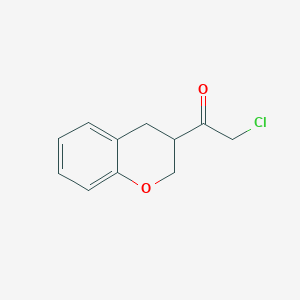

methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
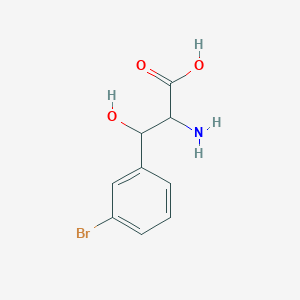
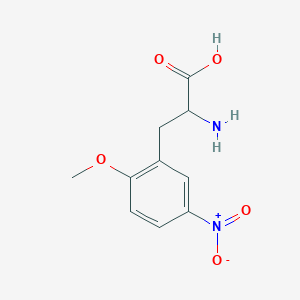
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
